molecular formula C22H21N3O4 B3016561 2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-53-6

2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B3016561
CAS No.: 1326862-53-6
M. Wt: 391.427
InChI Key: QXUGWKFDFZKOGX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazinone family, a class of nitrogen-rich heterocycles known for diverse biological activities. Its structure features a pyrazolo[1,5-a]pyrazinone core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 4-methoxybenzyl group at position 3. These methoxy substituents enhance electron density and may influence solubility, metabolic stability, and receptor-binding interactions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-27-17-7-4-15(5-8-17)14-24-10-11-25-19(22(24)26)13-18(23-25)16-6-9-20(28-2)21(12-16)29-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUGWKFDFZKOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,4-dimethoxyphenyl)-5-(4-methoxybenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This pyrazolo[1,5-a]pyrazin derivative features a complex structure that may contribute to various biological activities, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H21N3O4, with a molecular weight of 391.427 g/mol. The structural features include two methoxy groups and a pyrazinone core, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:

  • MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value of 3.79 µM.
  • NCI-H460 (lung cancer) : Demonstrated an IC50 of 42.30 µM.
  • SF-268 (brain cancer) : Showed a TGI of 12.50 µM .

These findings suggest that similar pyrazolo compounds may exert cytotoxic effects on tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Pyrazolo derivatives have also been investigated for their anti-inflammatory properties. The presence of methoxy groups in the structure is believed to enhance the compound's ability to modulate inflammatory pathways. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Corticotropin-Releasing Factor Receptor Antagonism : Similar compounds have been identified as CRF1 antagonists, potentially offering anxiolytic and antidepressant effects .
  • Inhibition of Kinases : The pyrazolo scaffold is known for its role in inhibiting cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A variety of studies have explored the efficacy of pyrazolo derivatives:

Study ReferenceCell LineIC50 (µM)Mechanism
Bouabdallah et al. Hep-23.25Cytotoxicity
Wei et al. A54926Growth inhibition
Zheng et al. A549Not specifiedApoptosis induction

These studies collectively demonstrate the potential of this compound class in cancer therapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name / ID Substituents Molecular Weight Key Structural Features
Target Compound 2-(3,4-dimethoxyphenyl), 5-(4-methoxybenzyl) ~456.5 (estimated) Three methoxy groups; pyrazolo[1,5-a]pyrazinone core
G825-0334 2-(3,4-dimethoxyphenyl), 5-(5-methyl-2-(4-methylphenyl)oxazol-4-yl) 456.5 Oxazole substituent; increased lipophilicity
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl) 2-(4-chlorophenyl), 5-(3,4-dimethoxyphenethyl) 417.89 Chloro substituent; phenethyl chain
2-(2-Ethoxyphenyl)-7-((methylsulfonyl)methyl) 2-(2-ethoxyphenyl), 7-(methylsulfonyl) Not reported Sulfonyl group; ethoxy substituent
CAS 1338664-59-7 2-(o-tolyl) ~243.25 Methyl group at ortho position

Key Observations :

  • Electron-Donating vs. In contrast, chloro () and sulfonyl () groups are electron-withdrawing, which may alter reactivity or metabolic stability.
  • Lipophilicity : Compounds with methyl or oxazole substituents (e.g., G825-0334) exhibit higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
  • Conformational Effects: The 3,4-dimethoxyphenethyl chain in induces a non-planar screw-boat conformation in the heterocyclic ring, affecting protein interactions .

Crystallographic and Conformational Analysis

  • Screw-Boat Conformation: The six-membered heterocyclic ring in adopts a screw-boat conformation due to steric effects from the 3,4-dimethoxyphenethyl chain. This non-planar structure may reduce binding to flat binding pockets compared to planar analogs .
  • Dihedral Angles : The dihedral angles between aromatic rings and the pyrazole core (16.05° and 84.84° in ) highlight substituent-driven distortions that could modulate biological activity .

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